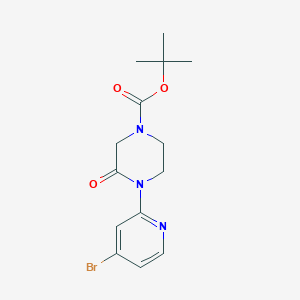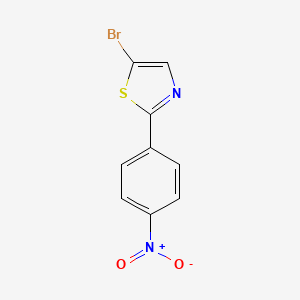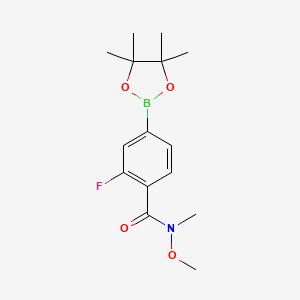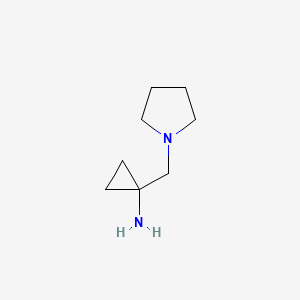
5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- is an organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2-methylquinoline.
Amidation Reaction: The 6-chloro-2-methylquinoline is then reacted with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylquinoline: A precursor in the synthesis of the target compound.
2-Phenylethylamine: Another precursor used in the amidation reaction.
Quinolinecarboxamides: A broader class of compounds with similar structures and properties.
Uniqueness
5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a phenylethylamine moiety makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
836611-98-4 |
|---|---|
Molekularformel |
C19H17ClN2O |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
6-chloro-2-methyl-N-(2-phenylethyl)quinoline-5-carboxamide |
InChI |
InChI=1S/C19H17ClN2O/c1-13-7-8-15-17(22-13)10-9-16(20)18(15)19(23)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
PXFQSPCEISBBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


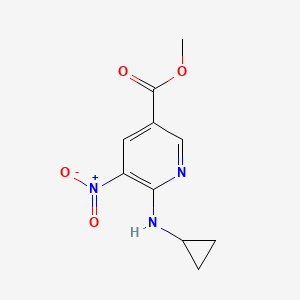
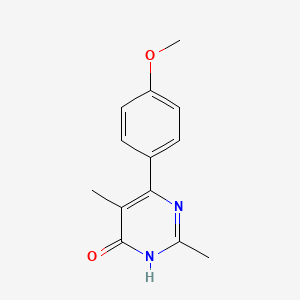


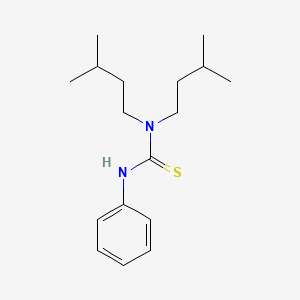
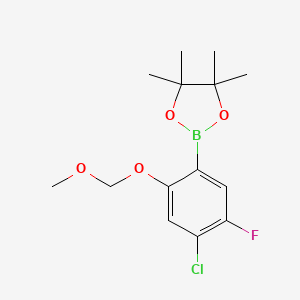
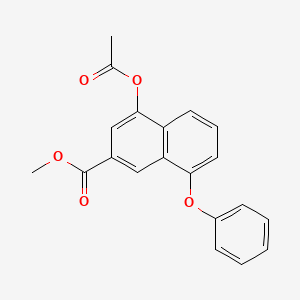

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
